molecular formula C15H22N2O2 B5255147 2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide

2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B5255147
M. Wt: 262.35 g/mol
InChI Key: MXZUVAFSOFJUGI-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility .

Preparation Methods

The synthesis of 2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide involves several steps. One common method includes the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions to form an intermediate, which is then cyclized to form the piperidine ring.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature .

Scientific Research Applications

2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

  • 2-ethyl-N-(4-methylphenyl)piperidine-1-carboxamide
  • 2-ethyl-N-(4-chlorophenyl)piperidine-1-carboxamide
  • 2-ethyl-N-(4-fluorophenyl)piperidine-1-carboxamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties .

Properties

IUPAC Name

2-ethyl-N-(4-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-13-6-4-5-11-17(13)15(18)16-12-7-9-14(19-2)10-8-12/h7-10,13H,3-6,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZUVAFSOFJUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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